molecular formula C19H19ClN2O2 B5575636 2-chloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide

2-chloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide

Cat. No.: B5575636
M. Wt: 342.8 g/mol
InChI Key: QMXLWGVUFFVIPT-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a critical role in mitosis, regulating spindle assembly, chromosome segregation, and cytokinesis. MLN8054 has been studied for its potential as a cancer treatment, as Aurora A kinase is often overexpressed in cancer cells.

Scientific Research Applications

Anti-Acetylcholinesterase Activity

2-chloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide derivatives have been studied for their anti-acetylcholinesterase (anti-AChE) activity. These compounds, particularly those with a bulky moiety and an akyl or phenyl group, show increased activity. The nitrogen atom's basic quality in the piperidine is crucial for this activity, as certain derivatives have shown significant inhibition of AChE, suggesting their potential as antidementia agents (Sugimoto et al., 1990).

Serotonin 4 Receptor Agonist Activity

Derivatives of this compound have been evaluated for their potential as serotonin 4 (5-HT4) receptor agonists. These compounds, especially those with specific moieties such as benzoyl or phenylsulfonyl, have shown favorable pharmacological profiles for gastrointestinal motility, indicating their potential use in this area (Sonda et al., 2003).

Antiarrhythmic Activity

Studies have explored the antiarrhythmic potential of N-(piperidylalkyl)trifluoroethoxybenzamides, which are structurally related to this compound. These compounds have shown efficacy in oral antiarrhythmic activity in mice, with variations in the heterocyclic ring and basicity of the amine nitrogen affecting their activity (Banitt et al., 1977).

Antibacterial and Antifungal Activities

Benzamide derivatives, including those related to this compound, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown inhibition of bacterial and fungal growth, highlighting their potential in treating infections (Ighilahriz-Boubchir et al., 2017).

Metal Complexes for Antibacterial Activity

Metal complexes of benzamides, including those structurally similar to this compound, have been synthesized and evaluated for antibacterial activity. These complexes, particularly copper complexes, have shown enhanced activities against various bacterial strains, indicating their potential for antibacterial applications (Khatiwora et al., 2013).

Properties

IUPAC Name

2-chloro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c20-16-10-4-2-8-14(16)18(23)21-17-11-5-3-9-15(17)19(24)22-12-6-1-7-13-22/h2-5,8-11H,1,6-7,12-13H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXLWGVUFFVIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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